An In-depth Technical Guide to 2-Hexyl-1-octanol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Hexyl-1-octanol for Researchers and Drug Development Professionals
Introduction
2-Hexyl-1-octanol (CAS: 19780-79-1) is a C14 branched-chain primary alcohol, classified as a Guerbet alcohol.[1][2] Its unique molecular structure, featuring a hexyl group at the β-position relative to the hydroxyl group, imparts a distinct set of physicochemical properties that differentiate it from its linear isomer, 1-tetradecanol.[3] These properties, including a low melting point, excellent thermal and oxidative stability, and good solubility in nonpolar media, make it a compound of significant interest for researchers, scientists, and drug development professionals.[4] This guide provides a comprehensive overview of 2-hexyl-1-octanol, covering its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in pharmaceutical and research settings.
Chemical and Physical Properties
2-Hexyl-1-octanol is a colorless to almost colorless clear liquid at room temperature.[5] Its branched nature significantly disrupts the crystal lattice packing that is characteristic of linear long-chain alcohols, resulting in a substantially lower melting point and a broad liquid range.[3] This property is a hallmark of Guerbet alcohols and is a primary driver of their utility in various applications.[3]
Core Identifiers and Physicochemical Data
A summary of the key chemical and physical properties of 2-Hexyl-1-octanol is presented in the table below. It is important to note that while many properties are experimentally determined, some are predicted values from validated computational models.
| Property | Value | Source(s) |
| IUPAC Name | 2-hexyloctan-1-ol | [2] |
| Synonyms | 1-Octanol, 2-hexyl-; 2-hexyloctanol | [2] |
| CAS Number | 19780-79-1 | [2] |
| Molecular Formula | C₁₄H₃₀O | [2] |
| Molecular Weight | 214.39 g/mol | [2] |
| Appearance | Colorless to Almost colorless clear liquid | [5] |
| Boiling Point | 162 °C at 15 mmHg | [6] |
| Density | 0.832 ± 0.06 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.4440 to 1.4480 | [7] |
| Flash Point | 56 °C (lit.) | [1] |
| Solubility | Insoluble in water (8.1E-4 g/L at 25 °C) | [7] |
| logP (Octanol/Water) | 4.536 (Crippen Method) | [8] |
Spectral Data and Characterization
The structural elucidation of 2-hexyl-1-octanol is routinely achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 0.8-0.9 ppm corresponding to the two terminal methyl groups of the hexyl and octyl chains. A broad multiplet in the region of 1.2-1.6 ppm arises from the numerous methylene (-CH₂) groups in the aliphatic chains. A doublet at approximately 3.5 ppm corresponds to the two protons of the primary alcohol (-CH₂OH), coupled to the adjacent methine proton. The methine proton (-CH-) at the branch point would appear as a multiplet further downfield.
-
¹³C NMR: The carbon NMR spectrum would show a peak for the primary alcohol carbon (-CH₂OH) around 66 ppm. The methine carbon at the branch point would be found around 40 ppm. The aliphatic methylene carbons would appear as a cluster of peaks in the 22-32 ppm region, and the terminal methyl carbons would be observed at approximately 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-hexyl-1-octanol would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region. A prominent C-O stretching vibration would be present around 1050 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-hexyl-1-octanol does not typically show a strong molecular ion peak (M⁺) at m/z 214 due to facile fragmentation.[9] Common fragments include the loss of water (M-18) and cleavage of the C-C bonds adjacent to the branch point, leading to a series of alkyl fragments.[9] The base peak is often observed at m/z 57, corresponding to the butyl cation.[2]
Synthesis and Reactivity
The Guerbet Reaction: A Cornerstone of Synthesis
2-Hexyl-1-octanol is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[10] This reaction is a robust and industrially significant method for producing branched long-chain alcohols.[3] The reaction proceeds through a four-step mechanism:
-
Dehydrogenation: The primary alcohol is dehydrogenated to an aldehyde in the presence of a catalyst.
-
Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.
-
Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated to the corresponding saturated alcohol.
-
Hydrogen Transfer: The initial alcohol starting material serves as the hydrogen donor for the hydrogenation step.
This sequence of reactions is typically carried out at high temperatures (180-360 °C) under pressure, using an alkali metal hydroxide or alkoxide as a base and a hydrogenation catalyst, such as Raney Nickel.[10]
Caption: Guerbet synthesis pathway for 2-Hexyl-1-octanol.
Representative Experimental Protocol: Guerbet Synthesis
The following protocol is a representative procedure for the synthesis of a Guerbet alcohol, adapted from a procedure for a similar compound.[11]
Materials:
-
1-Octanol
-
Potassium hydroxide (KOH)
-
Dehydrogenation catalyst (e.g., Raney Nickel or a copper-based catalyst)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
High-pressure reactor equipped with a mechanical stirrer, temperature controller, and a Dean-Stark trap or equivalent for water removal.
Procedure:
-
Charge the reactor with 1-octanol, potassium hydroxide (typically 1-5 wt%), and the dehydrogenation catalyst.
-
Purge the reactor with an inert gas to remove air.
-
Heat the mixture to the reaction temperature (typically 180-220 °C) with vigorous stirring.
-
Maintain the reaction at temperature and pressure, continuously removing the water formed during the reaction.
-
Monitor the reaction progress by measuring water evolution or by periodic sampling and analysis (e.g., by gas chromatography).
-
Once the reaction is complete (i.e., water formation ceases), cool the reactor to room temperature.
-
Neutralize the basic catalyst with an acid (e.g., sulfuric acid or phosphoric acid).
-
Filter the reaction mixture to remove the solid catalyst and any precipitated salts.
-
Purify the crude 2-hexyl-1-octanol by vacuum distillation.
Reactivity of the Hydroxyl Group
As a primary alcohol, the hydroxyl group of 2-hexyl-1-octanol can undergo a variety of common alcohol reactions, making it a versatile chemical intermediate.
Caption: Key reactions of the 2-Hexyl-1-octanol hydroxyl group.
-
Esterification: 2-Hexyl-1-octanol readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.[12] These esters are used as emollients, lubricants, and plasticizers.[4] The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or can be carried out using enzymatic catalysts like lipases for milder conditions.[12]
-
Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
-
Oxidation: As a primary alcohol, 2-hexyl-1-octanol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further oxidized to a carboxylic acid (2-hexyl-1-octanoic acid) using strong oxidizing agents such as potassium permanganate or chromic acid.[13][14]
Applications in Research and Drug Development
The unique combination of a branched, lipophilic alkyl chain and a reactive primary hydroxyl group makes 2-hexyl-1-octanol a valuable tool for researchers and drug development professionals.[11]
Solvent for Poorly Soluble Drugs
The branched structure and significant nonpolar character of 2-hexyl-1-octanol make it an effective solvent for a range of poorly water-soluble active pharmaceutical ingredients (APIs).[11] Its high boiling point and low volatility are advantageous in formulation processes.[4]
Microemulsions for Drug Delivery
2-Hexyl-1-octanol can serve as the oil phase in the formulation of microemulsions.[15] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the solubility and bioavailability of both lipophilic and hydrophilic drugs.[15] Their small droplet size (typically <100 nm) provides a large interfacial area, which can improve drug release and absorption.[16]
Representative Protocol: Microemulsion Formulation
This protocol provides a general methodology for the preparation of an oil-in-water (O/W) microemulsion, where 2-hexyl-1-octanol can be used as the oil phase.
Materials:
-
2-Hexyl-1-octanol (Oil phase)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Ethanol, Propylene glycol)
-
Purified water (Aqueous phase)
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the lipophilic API in 2-hexyl-1-octanol.
-
Aqueous Phase: Dissolve the hydrophilic components in purified water.
-
-
Surfactant/Co-surfactant Mixture: Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio.
-
Titration: Slowly add the aqueous phase to the surfactant/co-surfactant mixture with gentle stirring. Then, titrate this mixture with the oil phase under constant stirring until a clear, transparent microemulsion is formed.
-
Equilibration: Allow the system to equilibrate for several hours to ensure thermodynamic stability.
-
Characterization: Characterize the microemulsion for droplet size, polydispersity index, zeta potential, and drug content.
Penetration Enhancer in Topical and Transdermal Formulations
As a fatty alcohol, 2-hexyl-1-octanol can function as a penetration enhancer in topical and transdermal drug delivery systems. It is thought to reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby reducing its barrier function and facilitating the permeation of APIs into the deeper layers of the skin and systemic circulation.
Safety and Toxicology
A thorough understanding of the safety and toxicological profile of any compound is critical in a research and development setting.
-
Acute Toxicity: 2-Hexyl-1-octanol exhibits low acute oral toxicity.[17][18]
-
Irritation: It is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1]
-
Handling Precautions: Handle in a well-ventilated area to avoid inhalation of vapors.[1] Store in a tightly closed container in a cool, dry place.[1]
Environmental Fate
-
Biodegradability: Based on OECD 301B and 301F tests, 2-hexyl-1-octanol is not considered to be readily biodegradable.[10] This is a common characteristic of highly branched organic molecules.
-
Aquatic Toxicity: Long-chain alcohols, including branched isomers, can exhibit aquatic toxicity.[19] The toxicity is related to their lipophilicity and ability to act as non-polar narcotics.[20] However, for longer chain alcohols (around C14 and above), their extremely low water solubility often limits their bioavailability and thus their observable toxicity in aquatic systems.[19]
Conclusion
2-Hexyl-1-octanol is a versatile and valuable compound for researchers and drug development professionals. Its unique physical properties, stemming from its branched Guerbet alcohol structure, make it an excellent solvent and formulation component for poorly soluble drugs, particularly in the development of microemulsions and topical delivery systems. A solid understanding of its synthesis via the Guerbet reaction and the reactivity of its primary hydroxyl group opens up possibilities for its use as a chemical intermediate in the synthesis of novel excipients and drug candidates. As with any chemical, adherence to appropriate safety and handling procedures is paramount to ensure its safe and effective use in the laboratory and beyond.
References
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